tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
Description
"tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate" (CAS: 2408971-46-8) is a fluorinated cyclobutane derivative featuring a tert-butyl ester group and an aminomethyl substituent at the 3-position of the cyclobutane ring. This compound is primarily utilized in research and development (R&D) settings, particularly in medicinal chemistry and drug discovery, where fluorinated small molecules are valued for their metabolic stability, bioavailability, and ability to modulate electronic properties .
The compound is commercially available through suppliers like Accela, with pricing tiers ranging from $315.00 for 0.1g to $1,250.00 for 1g, and bulk quantities requiring a price-on-application (POA) inquiry. It is stocked in China and ships globally within 3–5 days for standard orders, or 1–2 weeks for bulk requests.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQTWZWUAYMTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated cyclobutane derivative with an aminomethylating agent, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods utilize advanced reactors and automation to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and the aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate" invite comparisons with other fluorinated cyclobutane derivatives and tert-butyl esters. Below is a synthesized analysis based on structural analogs and general trends in fluorinated compounds:
Structural Analogues
Key Comparison Metrics
Fluorine Substitution: The presence of fluorine in "this compound" likely enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity may also influence electronic interactions in target binding .
Cyclobutane Ring : The four-membered ring introduces moderate strain compared to cyclopropanes, balancing stability and conformational rigidity. This contrasts with five-membered rings (e.g., cyclopentanes), which exhibit lower strain but greater flexibility.
tert-Butyl Ester Group : This moiety improves solubility in organic solvents and may slow hydrolysis compared to methyl or ethyl esters, though steric bulk could hinder certain reactions.
Biological Activity
Overview of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{10}H_{16}FNO_2
- Molecular Weight : Approximately 201.24 g/mol
This compound features a cyclobutane ring with a fluorine atom and an aminomethyl group, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its potential interactions with various biological targets, including enzymes and receptors. The presence of the amino group suggests possible interactions with neurotransmitter systems or enzyme inhibition pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures may possess antimicrobial properties. The fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi.
Case Studies
- Antimicrobial Studies : In vitro studies have shown that similar fluorinated cyclobutane derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Further studies are needed to determine the specific efficacy of this compound.
- Neuroactive Properties : Compounds containing aminomethyl groups have been studied for their neuroactive properties, suggesting potential applications in treating neurological disorders. The structural similarity to known neuroactive agents warrants investigation into its effects on neurotransmitter systems.
Research Findings
- Synthesis and Characterization : The synthesis typically involves the reaction of tert-butyl cyclobutanecarboxylate with an appropriate amine under controlled conditions to yield the desired aminomethyl derivative.
- Biological Assays : Preliminary assays indicate that modifications in the structure can significantly alter biological activity, emphasizing the need for structure-activity relationship (SAR) studies.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C_{10}H_{16}FNO_2 |
| Molecular Weight | 201.24 g/mol |
| Potential Biological Activities | Antimicrobial, Neuroactive |
| Synthesis Method | Reaction with amine |
Q & A
Basic: What synthetic strategies are commonly employed to prepare tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate?
Answer:
Synthesis typically involves multi-step routes starting from fluorinated cyclobutane precursors. Key steps may include:
- Cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis.
- Fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent .
- Aminomethylation via reductive amination or nucleophilic substitution, followed by tert-butyl carbamate protection using Boc anhydride (di-tert-butyl dicarbonate) .
Critical intermediates : 3-Fluorocyclobutanecarboxylic acid derivatives and protected aminomethyl intermediates.
Basic: Which analytical methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and F NMR confirm fluorination and cyclobutane ring geometry. C NMR verifies tert-butyl and carbamate groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced: How does the stereochemistry of the fluorinated cyclobutane ring influence reactivity and biological interactions?
Answer:
- Conformational Effects : The rigid cyclobutane ring and fluorine’s electronegativity alter electron distribution, impacting hydrogen-bonding capacity and solubility.
- Steric Hindrance : Fluorine’s position may block enzymatic binding pockets, as seen in fluorinated piperidine analogs .
- Experimental Validation : Computational modeling (DFT) paired with X-ray crystallography can resolve stereochemical ambiguities .
Advanced: What strategies mitigate instability during synthesis or storage?
Answer:
- Storage : Under inert atmosphere (N) at -20°C to prevent Boc-group hydrolysis .
- Reaction Conditions : Avoid strong acids/bases; use aprotic solvents (e.g., THF, DCM) to minimize decomposition .
- Stability Monitoring : Periodic H NMR or TLC checks detect degradation (e.g., free amine formation) .
Advanced: How can researchers resolve contradictions between predicted and observed spectroscopic data?
Answer:
- Cross-Validation : Compare experimental F NMR shifts with DFT-calculated values to confirm fluorination sites .
- Isotopic Labeling : Use C-labeled precursors to clarify carbamate carbonyl signals in complex spectra .
- Dynamic NMR : Assess ring puckering effects in cyclobutane derivatives causing signal splitting .
Advanced: What in vitro assays are suitable for probing its biological activity?
Answer:
- Enzyme Inhibition : Screen against serine hydrolases or proteases, leveraging the aminomethyl group’s nucleophilic potential .
- Cell Permeability : Use Caco-2 assays to evaluate passive diffusion, noting fluorine’s impact on logP .
- Metabolic Stability : Incubate with liver microsomes; Boc protection often enhances stability compared to free amines .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can synthetic yields be optimized for scale-up?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
